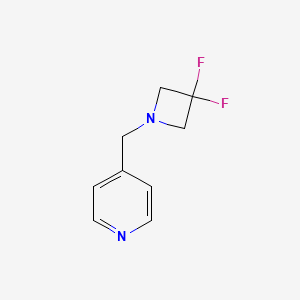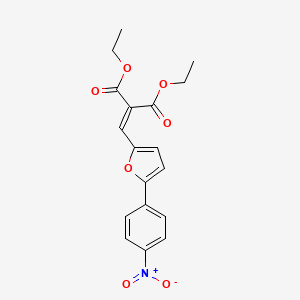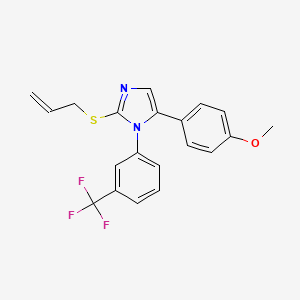
(S)-1-(3-Bromo-2-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-1-(3-Bromo-2-methoxyphenyl)ethanol” is a specific chiral compound. It contains a bromo group (Br), a methoxy group (OCH3), and an ethanol group (CH2CH2OH) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with the bromo, methoxy, and ethanol groups attached at specific positions. The “(S)” in the name indicates the stereochemistry of the ethanol group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The bromo group might be susceptible to nucleophilic substitution reactions, while the ethanol group might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromo and ethanol groups might make the compound polar and capable of forming hydrogen bonds .科学的研究の応用
Biocatalytic Production and Optimization
(S)-1-(4-methoxyphenyl) ethanol, a molecule similar to (S)-1-(3-Bromo-2-methoxyphenyl)ethanol, is significant in producing various drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst was studied, demonstrating its potential for antihistamine production like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles, which are used for treating allergic responses. Optimization of this process was achieved through the Box–Behnken experimental design-based model, achieving over 99% conversion and enantiomeric excess, and 96% yield under optimal conditions (Kavi, Özdemir, Dertli, & Şahin, 2021).
Chemical Synthesis and Mechanisms
The synthesis of compounds related to (S)-1-(3-Bromo-2-methoxyphenyl)ethanol and their mechanisms have been extensively studied. One study focused on the solvolytic reactions of vinyl halides to produce benzofurans, providing insights into the formation of vinyl cations and their intramolecular cyclization (Sonoda, Kobayashi, & Taniguchi, 1976). Another research investigated the kinetics and mechanisms of reactions involving compounds with 3-methoxyphenyl groups, offering valuable data on reaction rates and pH effects (Castro, Leandro, Quesieh, & Santos, 2001).
Enantioselective Reduction
The enantioselective reduction of bromo- and methoxy-acetophenones using enzymatic systems from carrot and celeriac roots was explored. This process led to the production of (S)-(−)-1-(3-Methoxyphenyl)ethanol with 100% yield and enantiomeric excess (Mączka & Mironowicz, 2004).
Asymmetric Biosynthesis
The asymmetric biosynthesis of (S)-1-(4-Methoxyphenyl)ethanol was studied in various reaction systems, including ionic liquid-containing co-solvent systems. This research highlights the influence of anions and cations in ionic liquids on the catalytic performance of biocatalysts (Wenyong, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOGPOSOMAJBNU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)


![2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2876083.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2876085.png)
![2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2876088.png)
![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)
![(E)-5-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2876092.png)

